molecular formula C10H15ClN2O2 B2692149 ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride CAS No. 1197542-76-9

ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride

Cat. No.: B2692149
CAS No.: 1197542-76-9
M. Wt: 230.69
InChI Key: MRPYQALSMVSQAC-UHFFFAOYSA-N
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Description

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl group, an aminophenyl group, and a methylcarbamate moiety, all linked to a hydrochloride salt. Its molecular formula is C10H14ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-aminophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(4-aminophenyl)carbamate.

    Step 2: The intermediate product is then reacted with methylamine to form ethyl N-(4-aminophenyl)-N-methylcarbamate.

    Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminophenyl-1-phenethylpiperidine hydrochloride
  • Ethyl 4-anilino-N-phenethylpiperidine hydrochloride
  • Ethyl despropionyl fentanyl hydrochloride

Uniqueness

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl N-(4-aminophenyl)-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9;/h4-7H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPYQALSMVSQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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